molecular formula C18H25N3O2.C2HF3O2 B1163732 Saxagliptin TFA Salt

Saxagliptin TFA Salt

カタログ番号 B1163732
分子量: 429.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Analytical reference standard for Saxagliptin

科学的研究の応用

Renal Protection in Hypertensive Conditions

Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been studied for its renoprotective effects in hypertensive conditions. Research on Dahl salt-sensitive hypertensive rats demonstrated that saxagliptin could significantly suppress urinary albumin excretion and ameliorate glomerular injury independent of its glucose-lowering actions. This suggests its potential use in protecting kidney function in hypertension-related renal injury (Sakai et al., 2015).

Potential in Asthma Treatment

Saxagliptin has shown promise in the treatment of acute asthma. A study utilizing a mouse model of acute asthma induced by ovalbumin found that saxagliptin could markedly reduce airway inflammation. This was achieved through the modulation of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. These findings point to saxagliptin as a potential therapeutic agent for acute allergic asthma (Helal et al., 2019).

Cardiovascular Effects

Saxagliptin has been evaluated for its cardiovascular effects in the SAVOR-TIMI 53 study. This study aimed to assess the long-term treatment effects of saxagliptin on approximately 16,500 patients with type 2 diabetes mellitus (T2DM) and established cardiovascular disease or multiple risk factors. The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke, highlighting the importance of this research in understanding the cardiovascular implications of saxagliptin use in high-risk patients (Scirica et al., 2011).

Metabolic Pathways and Disposition

The metabolism and disposition of saxagliptin have been thoroughly studied. One study detailed the in vivo and in vitro metabolism and disposition of saxagliptin, highlighting its clearance pathways. Saxagliptin is predominantly cleared through both urinary excretion and metabolism, with the formation of an active metabolite being the major metabolic pathway. This information is crucial for understanding how saxagliptin is processed in the body and its interactions with other medications (Su et al., 2012).

DPP-4 Inhibition and Endothelial Dysfunction

A study on saxagliptin's effect on endothelial dysfunction revealed its protective role in vascular endothelial cells. Saxagliptin suppressed the expression of various cytokines and vascular adhesion molecules, indicating its potential benefits in treating diabetes-associated cardiovascular complications (Ma et al., 2019).

Pharmacokinetics in Various Animal Models

The pharmacokinetics of saxagliptin have been studied in rats, dogs, and monkeys to predict its human pharmacokinetics. These studies have provided insights into the drug's absorption, bioavailability, clearance, and metabolic pathways, which are essential for understanding its therapeutic potential and safety profile (Fura et al., 2009).

特性

製品名

Saxagliptin TFA Salt

分子式

C18H25N3O2.C2HF3O2

分子量

429.43

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。